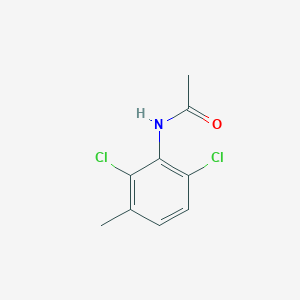

N-(2,6-Dichloro-3-methylphenyl)acetamide

Vue d'ensemble

Description

Il s’agit d’un dérivé de la doxorubicine et il est utilisé pour traiter divers types de cancer, notamment le cancer du sein, le cancer gastrique, le cancer de l’ovaire, le cancer du poumon à petites cellules et les lymphomes . La farmorubicine agit en interférant avec la synthèse et la fonction de l’ADN, inhibant ainsi la croissance des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La farmorubicine est synthétisée par une série de réactions chimiques à partir de la daunorubicine. L’étape clé implique l’épimérisation du groupe hydroxyle en position 4’ de la partie sucre, transformant la daunorubicine en épirubicine . Ce processus implique généralement l’utilisation d’acides ou de bases forts dans des conditions contrôlées afin d’obtenir la stéréochimie souhaitée.

Méthodes de production industrielle : En milieu industriel, la production de farmorubicine implique des procédés de fermentation à grande échelle utilisant Streptomyces peucetius, une bactérie qui produit naturellement des anthracyclines. Le bouillon de fermentation est ensuite soumis à diverses étapes de purification, notamment l’extraction par solvant, la cristallisation et la chromatographie, afin d’isoler et de purifier la farmorubicine .

Analyse Des Réactions Chimiques

Types de réactions : La farmorubicine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La farmorubicine peut être oxydée pour former de l’épirubicinol, un métabolite moins actif.

Réduction : La partie quinone de la farmorubicine peut être réduite pour former des dérivés d’hydroquinone.

Substitution : Le groupe méthoxy en position 4’ peut être substitué par d’autres groupes fonctionnels pour créer divers analogues.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des nucléophiles tels que les amines ou les thiols dans des conditions basiques.

Principaux produits formés :

Oxydation : Épirubicinol.

Réduction : Dérivés d’hydroquinone.

Substitution : Divers analogues avec des groupes fonctionnels modifiés.

Applications De Recherche Scientifique

La farmorubicine a un large éventail d’applications en recherche scientifique :

Mécanisme D'action

La farmorubicine exerce ses effets par plusieurs mécanismes :

Intercalation de l’ADN : La farmorubicine s’intercale entre les paires de bases de l’ADN, perturbant la structure de l’ADN et inhibant la synthèse de l’ADN et de l’ARN.

Inhibition de la topoisomérase II : La farmorubicine stabilise le complexe ADN-topoisomérase II, empêchant la religation des brins d’ADN et conduisant à des cassures des brins d’ADN.

Production de radicaux libres : La farmorubicine génère des radicaux libres qui causent des dommages oxydatifs aux composants cellulaires, y compris l’ADN.

Comparaison Avec Des Composés Similaires

La farmorubicine est similaire à d’autres médicaments anthracyclines, tels que la doxorubicine et la daunorubicine. Elle présente quelques caractéristiques uniques :

Daunorubicine : La farmorubicine est un épimère de la daunorubicine, la principale différence étant la configuration du groupe hydroxyle en position 4’.

Composés similaires :

- Doxorubicine

- Daunorubicine

- Idarubicine

- Mitoxantrone

La stéréochimie et les propriétés pharmacocinétiques uniques de la farmorubicine en font un médicament précieux dans le traitement de divers cancers, offrant des avantages en termes de réduction des effets secondaires et d’amélioration de l’efficacité dans certains schémas de chimiothérapie .

Activité Biologique

N-(2,6-Dichloro-3-methylphenyl)acetamide, a compound with notable chemical properties, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a dichloro-substituted phenyl ring attached to an acetamide group. This unique structure contributes to its biological activity and reactivity. The molecular formula is C10H9Cl2N, and it has a molecular weight of approximately 232.09 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound might interact with receptors that mediate various physiological responses, influencing processes such as inflammation and pain perception.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits activity against various microbial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing inflammatory conditions.

- Anticancer Activity : Preliminary studies have demonstrated that this compound possesses anticancer properties. In vitro assays using the National Cancer Institute's 60 cancer cell line screening protocol indicated cytotoxic effects against several cancer types.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Active against S. aureus, E. coli | |

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Cytotoxicity in vitro |

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of this compound, researchers evaluated its effects against a panel of bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory mechanisms of this compound by assessing its impact on cytokine production in human immune cells. The findings revealed that the compound effectively reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its utility in treating inflammatory diseases.

Propriétés

IUPAC Name |

N-(2,6-dichloro-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-5-3-4-7(10)9(8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKDFKCEXKPCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066249 | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17700-55-9 | |

| Record name | N-(2,6-Dichloro-3-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17700-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dichloro-3-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.